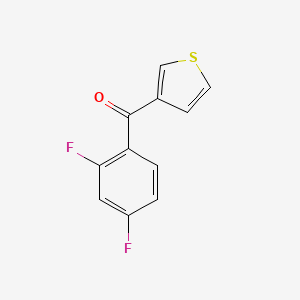

3-(2,4-Difluorobenzoyl)thiophene

描述

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

属性

IUPAC Name |

(2,4-difluorophenyl)-thiophen-3-ylmethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H6F2OS/c12-8-1-2-9(10(13)5-8)11(14)7-3-4-15-6-7/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DGIMSOFJTUIJKO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1F)F)C(=O)C2=CSC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H6F2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80641859 | |

| Record name | (2,4-Difluorophenyl)(thiophen-3-yl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80641859 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

224.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898771-60-3 | |

| Record name | (2,4-Difluorophenyl)(thiophen-3-yl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80641859 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Reactivity and Transformation Pathways of 3 2,4 Difluorobenzoyl Thiophene

Reactivity at the Thiophene (B33073) Nucleus

The thiophene ring, while considered aromatic, exhibits a higher degree of reactivity towards electrophiles compared to benzene (B151609). pearson.compharmaguideline.com However, the strongly electron-withdrawing nature of the 2,4-difluorobenzoyl group at the 3-position deactivates the thiophene ring towards electrophilic attack.

Electrophilic Aromatic Substitution Patterns

Thiophene typically undergoes electrophilic substitution preferentially at the 2-position. pearson.com When the 2-position is occupied, substitution generally occurs at the 5-position. In 3-substituted thiophenes, the directing effect of the substituent determines the position of further substitution. For 3-(2,4-Difluorobenzoyl)thiophene, the benzoyl group is a deactivating, meta-directing group. Therefore, electrophilic attack is expected to occur at the 5-position, and to a lesser extent, the 2-position, as these positions are meta to the deactivating group. The 4-position would be the least favored site for electrophilic attack.

It has been observed that in thiophenes with an electron-withdrawing substituent at the 3-position, if the 2-position has an electron-donating group, substitution, such as nitration, can occur at the 5-position. researchgate.net However, if the 5-position is blocked by a group like bromine, the electrophile may be directed to the 4-position. researchgate.net

Nucleophilic Substitution and Addition Reactions

Nucleophilic aromatic substitution (SNAr) on the thiophene ring is generally more facile than on benzene, a reactivity attributed to the ability of the sulfur atom to stabilize the intermediate Meisenheimer complex through the involvement of its d-orbitals. uoanbar.edu.iqnih.gov The presence of strong electron-withdrawing groups, such as the nitro group, is typically required to facilitate these reactions. nih.govquimicaorganica.org In this compound, the difluorobenzoyl group enhances the electrophilicity of the thiophene ring, making it more susceptible to nucleophilic attack, particularly at the positions activated by the substituent.

Research on related 2-methoxy-3-X-5-nitrothiophenes has shown that nucleophilic substitution proceeds via a stepwise addition/elimination mechanism. nih.govnih.gov The nucleophile, such as pyrrolidine, initially adds to the C2 position, followed by the elimination of the leaving group. nih.govnih.gov For this compound, a similar mechanism could be envisioned, although the specific reaction conditions and the nature of the nucleophile would be critical.

Oxidative Transformations of the Thiophene Ring

The sulfur atom in the thiophene ring can be oxidized to form a thiophene S-oxide or a thiophene S,S-dioxide (sulfone). wikipedia.orgmdpi.com This transformation converts the electron-donating thiophene ring into an electron-accepting system, significantly altering its electronic properties. mdpi.com The oxidation of the sulfur atom can influence the material's fluorescence and redox properties. mdpi.com For instance, the oxidation of sulfur in smolecule.combenzothieno[3,2-b] smolecule.combenzothiophene (BTBT) derivatives leads to a decrease in both the HOMO and LUMO energy levels. mdpi.com This suggests that oxidation of this compound could be a strategy to tune its electronic characteristics for applications in organic electronics.

Photo- and Cycloaddition Reactions of Thiophene

Thiophenes can participate in cycloaddition reactions, acting as either a diene or a dienophile. In Diels-Alder reactions, thiophene is generally less reactive than furan (B31954) but can react with powerful dienophiles. imperial.ac.uk The aromatic character of thiophene often necessitates harsh reaction conditions for cycloadditions to occur.

Photochemical cycloadditions are also possible. For example, 2,3-dihalobenzo[b]thiophenes have been shown to undergo [2+2] photocycloaddition reactions with alkenes like vinyl bromide and 1,2-dichloroethylene. osti.gov It is conceivable that this compound could undergo similar photoinduced cycloaddition reactions, potentially leading to the formation of complex polycyclic structures. Thiophene analogs of o-xylylene (B1219910) have been generated and trapped in [4+2] cycloaddition reactions. researchgate.net

Reactivity of the Ketone Carbonyl Group

The carbonyl group of the ketone in this compound is a key site for chemical transformations. masterorganicchemistry.com The carbon atom of the carbonyl is electrophilic due to the polarization of the carbon-oxygen double bond, making it susceptible to attack by nucleophiles. masterorganicchemistry.comlibretexts.org

Nucleophilic Addition and Condensation Reactions

The most common reaction of ketones is nucleophilic addition. masterorganicchemistry.compressbooks.pub A nucleophile attacks the electrophilic carbonyl carbon, leading to the formation of a tetrahedral alkoxide intermediate. libretexts.orgpressbooks.pub This intermediate can then be protonated to yield an alcohol. pressbooks.pub The reactivity of the ketone towards nucleophilic addition is influenced by both steric and electronic factors. pressbooks.publibretexts.org

Various condensation reactions involving the ketone functionality are also possible. For instance, condensation with hydroxylamine (B1172632) can form oximes. A study on the reaction of thiophene with formaldehyde (B43269) and hydroxylamine hydrochloride resulted in the formation of di-(2-thenyl)hydroxylamine. google.com Ketones can also undergo condensation reactions like the Stobbe condensation, which has been used in the Hinsberg synthesis of thiophenes. youtube.com Another example is the Gewald synthesis of 2-aminothiophenes, which involves the condensation of a ketone with an α-cyanoester in the presence of sulfur. derpharmachemica.com

The ketone group in this compound can also be a precursor for the synthesis of other heterocyclic systems. For example, amidation reactions of similar thiophene carboxylic acids have been used to synthesize derivatives with biological activity. nih.gov

Reduction and Oxidation of the Carbonyl Functionality

The carbonyl group in this compound is a key site for chemical transformations, including reduction and oxidation reactions.

Reduction: The carbonyl functionality can be reduced to a secondary alcohol, forming 1-(2,4-difluorophenyl)-1-(thiophen-3-yl)methanol. This transformation is typically achieved using hydride reagents. For instance, the reduction of similar aryl ketones can be accomplished with agents like sodium borohydride (B1222165) in an appropriate solvent. The resulting alcohol can serve as a precursor for further synthetic modifications.

Oxidation: While the direct oxidation of the ketone is not a common transformation, the thiophene ring itself is susceptible to oxidation under certain conditions. wikipedia.org Oxidation of thiophene and its derivatives can occur at the sulfur atom, leading to thiophene S-oxides and subsequently to thiophene S,S-dioxides, or at the C2-C3 double bond. wikipedia.orgresearchgate.net The use of oxidizing agents like trifluoroperacetic acid can lead to a mixture of sulfoxide (B87167) and sulfone products. wikipedia.org It is important to note that the electron-withdrawing nature of the 2,4-difluorobenzoyl group can decrease the electron density of the thiophene ring, potentially making it less susceptible to oxidation compared to unsubstituted thiophene. nih.gov

Influence of the 2,4-Difluorobenzoyl Moiety on Overall Reactivity

The 2,4-difluorobenzoyl group significantly modulates the reactivity of the entire molecule through a combination of electronic and steric effects.

Electronic Effects of Fluorine Substitution on Aromatic Systems

The presence of two fluorine atoms on the benzoyl ring has profound electronic consequences. Fluorine is the most electronegative element, and its substitution on an aromatic ring exerts a strong electron-withdrawing inductive effect (-I effect). nih.gov This effect can decrease the electron density of the aromatic ring and adjacent functional groups. nih.gov

This electron withdrawal can impact the reactivity of the thiophene ring. Thiophene is generally more reactive than benzene towards electrophilic substitution due to the delocalization of the sulfur lone pair electrons into the π-system. uoanbar.edu.iqpharmaguideline.comksu.edu.sa However, the deactivating effect of the difluorobenzoyl group can reduce this reactivity. nih.gov Conversely, the fluorine atoms can also exhibit a +M (mesomeric) effect by donating their lone pair electrons, but the inductive effect is generally considered to be more dominant in influencing reactivity.

The electronic properties imparted by fluorine substitution are often exploited in medicinal chemistry to enhance biological activity, improve metabolic stability, and increase lipophilicity. nih.gov

Challenges in Organometallic Reactions with Polyfluorinated Aromatics

Organometallic reactions involving polyfluorinated aromatic compounds can present unique challenges. While organometallic reagents like Grignard and organolithium compounds are powerful nucleophiles used for forming carbon-carbon bonds, their reactions with fluorinated aromatics can sometimes be complex. chadsprep.comyoutube.comyoutube.comyoutube.com

One potential issue is the possibility of side reactions, such as nucleophilic aromatic substitution, where the fluoride (B91410) ion is displaced by the organometallic reagent. youtube.com However, the C-F bond is generally strong, and such reactions often require harsh conditions or specific activation. beilstein-journals.org Another consideration is the potential for the organometallic reagent to interact with the fluorine atoms, influencing the regioselectivity of the reaction.

Despite these challenges, organometallic cross-coupling reactions, such as Suzuki or Stille couplings, are valuable methods for functionalizing fluorinated aromatics and can be used to extend the π-conjugated system of molecules like this compound. smolecule.com

Fries Rearrangement in Related Aryl Fluorine Systems

The Fries rearrangement is a reaction that converts a phenolic ester into a hydroxy aryl ketone using a Lewis acid catalyst. wikipedia.orgbyjus.com The reaction proceeds through the migration of an acyl group to the ortho or para position of the aryl ring. wikipedia.orgbyjus.com The selectivity for the ortho or para product can often be controlled by adjusting reaction conditions such as temperature and solvent. byjus.comorganic-chemistry.org

While this compound itself does not undergo a classical Fries rearrangement (as it is a ketone, not an ester), the principles of this reaction are relevant to related aryl fluorine systems. For instance, a hypothetical aryl ester containing a 2,4-difluorophenyl group could undergo a Fries rearrangement. The strong electron-withdrawing nature of the fluorine atoms could influence the rate and regioselectivity of the acyl group migration. The reaction generally requires stable acyl components and may give low yields with heavily substituted or deactivated aromatic rings. byjus.com A photochemical variant, the photo-Fries rearrangement, is also known and proceeds via a radical mechanism. wikipedia.org

Derivatization Strategies for Structural Diversity

The core structure of this compound can be modified to create a diverse range of derivatives with tailored properties.

Elaboration for Extended Pi-Conjugated Systems

One important derivatization strategy involves extending the π-conjugated system of the molecule. This is of particular interest for applications in organic electronics and materials science. smolecule.com Extended π-conjugation can lead to desirable optical and electronic properties, such as altered absorption and emission spectra.

Several synthetic methods can be employed to achieve this:

Coupling Reactions: Cross-coupling reactions, such as the Suzuki, Stille, or Heck reactions, are powerful tools for forming new carbon-carbon bonds. smolecule.com By introducing reactive sites (e.g., a halogen) onto the thiophene or benzoyl ring, this compound can be coupled with other aromatic or vinylic building blocks to create larger, conjugated structures.

Condensation Reactions: The carbonyl group can participate in condensation reactions with activated methylene (B1212753) compounds to form new double bonds and extend the conjugation. For example, a Knoevenagel condensation could be employed. scirp.org

Polymerization: The thiophene moiety can be a monomer for oxidative polymerization, leading to the formation of conducting polymers. smolecule.com This process typically involves the use of an oxidizing agent like ferric chloride.

The strategic incorporation of the 2,4-difluorobenzoyl group can influence the properties of the resulting extended systems by modulating their electronic structure and intermolecular interactions. ung.edu

Introduction of Diverse Chemical Functionalities

Hypothetically, the introduction of new functionalities could proceed through several routes:

Reactions at the Carbonyl Group: The ketone moiety is a prime site for a range of chemical transformations. Nucleophilic addition reactions would allow for the introduction of new carbon-carbon or carbon-heteroatom bonds. For instance, reaction with organometallic reagents like Grignard or organolithium compounds could yield tertiary alcohols. Reduction of the carbonyl group using agents such as sodium borohydride would lead to the corresponding secondary alcohol. This alcohol could then be further functionalized, for example, through esterification or etherification. Another important transformation is the conversion of the ketone to an imine or oxime, which can serve as precursors for the synthesis of more complex nitrogen-containing heterocyclic systems.

Electrophilic Substitution on the Thiophene Ring: The thiophene ring is known to undergo electrophilic aromatic substitution reactions such as halogenation, nitration, and Friedel-Crafts reactions. However, the presence of the electron-withdrawing 3-benzoyl group is expected to deactivate the ring towards these reactions. The directing effect of the sulfur atom and the deactivating effect of the acyl group would likely favor substitution at the C5 position.

Nucleophilic Aromatic Substitution on the Difluorophenyl Ring: The fluorine atoms on the phenyl ring, activated by the adjacent carbonyl group, could potentially undergo nucleophilic aromatic substitution, although this would likely require harsh reaction conditions.

The following table outlines hypothetical reactions for the introduction of diverse functionalities, based on general principles of organic chemistry, as specific data for this compound is unavailable.

| Starting Material | Reagent(s) | Potential Product Functional Group |

| This compound | 1. R-MgBr 2. H₂O | Tertiary Alcohol |

| This compound | NaBH₄, MeOH | Secondary Alcohol |

| This compound | H₂N-OH·HCl, Base | Oxime |

| This compound | Br₂, FeBr₃ | Bromo-substituted thiophene |

| This compound | HNO₃, H₂SO₄ | Nitro-substituted thiophene |

It is crucial to emphasize that the reactions and potential outcomes presented in the table are speculative and require experimental validation. The lack of published research on the chemical transformations of this compound underscores a significant knowledge gap and presents an opportunity for future research to explore the synthetic utility of this compound. Such studies would be invaluable for the development of novel thiophene-based compounds with tailored properties for various applications.

Spectroscopic and Structural Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the structural elucidation of organic molecules in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of each atom, their connectivity, and their spatial relationships.

The structural backbone of 3-(2,4-Difluorobenzoyl)thiophene can be meticulously mapped using a combination of proton (¹H), carbon-13 (¹³C), and fluorine-19 (¹⁹F) NMR spectroscopy.

¹H NMR spectroscopy would reveal the number of different types of protons and their neighboring environments. The aromatic protons on both the thiophene (B33073) and the difluorophenyl rings would exhibit characteristic chemical shifts and coupling patterns, allowing for their unambiguous assignment.

¹⁹F NMR spectroscopy is particularly crucial for this molecule, as it directly probes the fluorine atoms. The spectrum would show distinct signals for the two fluorine atoms at the 2- and 4-positions of the benzoyl group, with their chemical shifts and coupling constants to each other and to neighboring protons providing definitive evidence of their substitution pattern.

A hypothetical data table for the primary NMR analysis is presented below. Please note that these are representative values and actual experimental data may vary.

| Nucleus | Chemical Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

| ¹H | 7.8-8.2 | m | Thiophene-H, Phenyl-H | |

| ¹³C | ~185 | s | C=O | |

| ¹³C | 110-140 | m | Aromatic C | |

| ¹⁹F | -100 to -120 | m | Ar-F |

The single bond connecting the thiophene ring and the carbonyl group, as well as the bond between the carbonyl group and the difluorophenyl ring, are not static. Rotation around these bonds can lead to different spatial arrangements, or conformers. Dynamic NMR (DNMR) is a powerful technique to study these conformational changes and to determine the energy barriers associated with them. unibas.itacs.orgcore.ac.uk36.112.18acs.org By monitoring the NMR spectra at different temperatures, the coalescence of signals corresponding to different conformers can be observed, allowing for the calculation of the rate of rotation and the activation energy for the process.

The rotation around the aryl-carbonyl bond in ketones like this compound is a subject of significant interest in stereodynamic studies. The presence of the ortho-fluorine substituent on the benzoyl ring introduces steric hindrance, which is expected to create a significant barrier to free rotation. researchgate.netnsf.govmdpi.com This restricted rotation can lead to the existence of stable atropisomers at room temperature, which are stereoisomers resulting from hindered rotation about a single bond. Advanced NMR techniques, potentially in combination with chiral resolving agents, could be employed to study the kinetics of this rotational process and to quantify the rotational barrier. unibas.it

Vibrational Spectroscopy (FTIR, Raman) for Functional Group Identification

Vibrational spectroscopy, encompassing Fourier-Transform Infrared (FTIR) and Raman spectroscopy, provides a molecular fingerprint based on the vibrational modes of the chemical bonds within a molecule. These techniques are instrumental in identifying the key functional groups present in this compound.

FTIR spectroscopy would show a strong absorption band characteristic of the carbonyl (C=O) stretching vibration, typically in the range of 1650-1700 cm⁻¹. The C-F stretching vibrations of the difluorophenyl group would also give rise to strong absorptions, usually found in the 1100-1300 cm⁻¹ region. The aromatic C-H and C=C stretching vibrations of both the thiophene and phenyl rings would appear in their characteristic regions. okstate.edulibretexts.orgspectroscopyonline.comnih.gov

Raman spectroscopy , being complementary to FTIR, would also provide information about the vibrational modes. The aromatic ring vibrations are often strong in Raman spectra.

A representative table of expected vibrational frequencies is provided below.

| Vibrational Mode | Expected Frequency Range (cm⁻¹) |

| C=O Stretch | 1650 - 1700 |

| C-F Stretch | 1100 - 1300 |

| Aromatic C=C Stretch | 1400 - 1600 |

| Aromatic C-H Stretch | 3000 - 3100 |

High-Resolution Mass Spectrometry for Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the precise determination of the molecular weight and elemental composition of a compound. nih.govnih.govmiamioh.edu For this compound, HRMS would provide an exact mass measurement, which can be compared to the calculated mass for its molecular formula, C₁₁H₆F₂OS. This high level of accuracy allows for the unambiguous confirmation of the elemental composition, distinguishing it from other compounds with the same nominal mass. The fragmentation pattern observed in the mass spectrum can also offer valuable structural information.

X-ray Crystallography for Solid-State Molecular Architecture Determination

The definitive method for determining the three-dimensional structure of a molecule in the solid state is X-ray crystallography. mdpi.comresearchgate.netresearchgate.net By diffracting X-rays through a single crystal of this compound, a detailed electron density map can be generated, from which the precise positions of all atoms can be determined. This technique would provide accurate bond lengths, bond angles, and torsional angles, offering an unambiguous depiction of the molecule's conformation in the crystalline state. This would include the dihedral angle between the thiophene and difluorophenyl rings, providing experimental validation for the conformational preferences suggested by NMR and computational studies.

Computational and Theoretical Chemistry Investigations

Quantum Chemical Calculations for Electronic Structure

Quantum chemical calculations are fundamental to understanding the electronic behavior of a molecule. These methods can predict a wide range of properties from the ground up, based on the principles of quantum mechanics.

Density Functional Theory (DFT) for Ground State Properties

Density Functional Theory (DFT) is a widely used computational method to determine the electronic structure and ground state properties of molecules. cdu.edu.aumdpi.com By approximating the many-electron wavefunction in terms of the electron density, DFT offers a balance between computational cost and accuracy. For 3-(2,4-Difluorobenzoyl)thiophene, DFT calculations, often employing functionals like B3LYP with a suitable basis set (e.g., 6-31G(d)), can be used to optimize the molecular geometry and calculate various electronic properties. researchgate.net

Optimized geometric parameters, such as bond lengths and angles, provide a detailed three-dimensional picture of the molecule. For instance, theoretical calculations on similar thiophene (B33073) derivatives have shown that the bond lengths and angles are in good agreement with experimental data. mdpi.comsemanticscholar.org

Illustrative Optimized Geometrical Parameters for a Benzoylthiophene Derivative

| Parameter | Bond Length (Å) | Bond Angle (°) |

| C=O | 1.23 | - |

| C-C (ring) | 1.39 - 1.45 | 120 (approx.) |

| C-S | 1.72 | - |

| C-F | 1.35 | - |

| C-CO-C | - | 120 (approx.) |

Note: This data is illustrative and based on typical values for related compounds. Actual values for this compound would require specific calculations.

Prediction of Spectroscopic Parameters

Computational methods are invaluable for predicting spectroscopic parameters, which can aid in the interpretation of experimental spectra. Time-dependent DFT (TD-DFT) is a common approach to calculate electronic absorption spectra (UV-Vis). mdpi.comresearchgate.net These calculations can predict the wavelength of maximum absorption (λmax) and the corresponding oscillator strengths, providing insights into the electronic transitions occurring within the molecule.

Vibrational frequencies, corresponding to infrared (IR) and Raman spectra, can also be calculated using DFT. mdpi.comnih.gov These theoretical spectra can be compared with experimental data to confirm the structure of the synthesized compound. For example, the characteristic C=O stretching frequency of the benzoyl group would be a key feature in the vibrational spectrum.

Predicted Spectroscopic Data for a Benzoylthiophene Derivative

| Spectroscopy | Parameter | Predicted Value |

| UV-Vis (TD-DFT) | λmax | ~300-350 nm |

| IR | ν(C=O) | ~1650-1680 cm⁻¹ |

| ¹³C NMR | δ(C=O) | ~190 ppm |

| ¹H NMR | δ(Thiophene ring) | ~7.0-8.0 ppm |

Note: These are representative values. The exact values for this compound would depend on the specific computational methodology and solvent effects.

Analysis of Frontier Molecular Orbitals and Reactivity Indices

The frontier molecular orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for understanding a molecule's reactivity and electronic properties. researchgate.nete3s-conferences.org The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting ability. The HOMO-LUMO energy gap (ΔE) is an indicator of the molecule's chemical stability and reactivity; a larger gap generally implies higher stability. semanticscholar.org

For this compound, the HOMO is expected to be localized primarily on the electron-rich thiophene ring, while the LUMO would likely be distributed over the electron-withdrawing benzoyl group. This distribution facilitates intramolecular charge transfer (ICT) upon electronic excitation.

Reactivity indices, such as chemical potential (μ), hardness (η), and electrophilicity index (ω), can be derived from the HOMO and LUMO energies to quantify the molecule's reactivity. semanticscholar.org

Calculated FMO Energies and Reactivity Indices for a Benzoylthiophene Derivative

| Parameter | Value (eV) |

| E(HOMO) | -6.5 |

| E(LUMO) | -2.0 |

| Energy Gap (ΔE) | 4.5 |

Note: These values are illustrative and would need to be calculated specifically for this compound.

Conformational Analysis and Potential Energy Surfaces

The presence of a rotatable single bond between the thiophene and benzoyl moieties in this compound allows for different spatial arrangements or conformations. Conformational analysis aims to identify the most stable conformers and the energy barriers between them. nih.govgoogle.comresearchgate.net

A potential energy surface (PES) can be generated by systematically varying the dihedral angle of the C-C bond connecting the two rings and calculating the energy at each point. libretexts.orgmdpi.comchemrxiv.orgrsc.org The minima on the PES correspond to stable conformers, while the maxima represent transition states between them. This analysis can reveal whether the molecule prefers a planar or a twisted conformation, which in turn influences its electronic properties and crystal packing. For similar aromatic ketones, non-planar conformations are often found to be the most stable due to steric hindrance.

Mechanistic Insights into Reaction Pathways

Computational chemistry can provide detailed mechanistic insights into chemical reactions. The synthesis of this compound is typically achieved through a Friedel-Crafts acylation of thiophene with 2,4-difluorobenzoyl chloride. google.comyoutube.comyoutube.com

Theoretical calculations can be employed to model the reaction pathway, identifying the structures of reactants, intermediates, transition states, and products. By calculating the energies of these species, the reaction mechanism can be elucidated, and the activation energies for each step can be determined. This information helps in understanding the factors that control the reaction's feasibility and regioselectivity (i.e., why the acylation occurs at the 3-position of the thiophene ring).

Molecular Modeling for Structure-Reactivity Correlations

Molecular modeling techniques, including Quantitative Structure-Activity Relationship (QSAR) studies, can be used to establish correlations between the molecular structure of a series of compounds and their chemical reactivity or biological activity. nih.govnih.govplos.orgresearchgate.net

For a series of derivatives of this compound, where the substituents on either the thiophene or the benzene (B151609) ring are varied, QSAR models can be developed. These models use calculated molecular descriptors (e.g., electronic, steric, and hydrophobic parameters) to predict the reactivity of new, unsynthesized compounds. This approach is highly valuable in the rational design of molecules with desired properties, for instance, in the development of new organic electronic materials or pharmacologically active agents.

Applications of 3 2,4 Difluorobenzoyl Thiophene in Advanced Materials Science and Organic Synthesis

Building Block Utility in Complex Organic Synthesis

The inherent reactivity of the thiophene (B33073) ring and the benzoyl moiety in 3-(2,4-Difluorobenzoyl)thiophene positions it as a valuable precursor in the synthesis of more complex molecules.

Construction of Heterocyclic Systems

Thiophene and its derivatives are well-established building blocks for the synthesis of a wide array of heterocyclic compounds. researchgate.netnih.gov The carbonyl group in this compound can serve as a handle for various cyclization reactions. For instance, it can undergo condensation reactions with binucleophiles to form new heterocyclic rings fused to the thiophene core.

One common strategy involves the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound is treated with a sulfur source to yield a thiophene. nih.gov While this compound is already a thiophene, its carbonyl group can be a starting point to introduce other functionalities, which can then participate in the formation of new rings. For example, reactions with hydrazines could lead to the formation of pyrazole (B372694) or pyridazinone derivatives, while reactions with hydroxylamine (B1172632) could yield isoxazole (B147169) moieties.

Furthermore, the thiophene ring itself can be a diene or a dienophile in cycloaddition reactions, leading to the formation of complex, polycyclic systems. The presence of the difluorobenzoyl group can modulate the reactivity and selectivity of these transformations.

Intermediate in Multi-Component Organic Reactions

Multi-component reactions (MCRs) are highly efficient synthetic strategies that combine three or more reactants in a single step to form a complex product, incorporating most of the atoms of the starting materials. researchgate.netmdpi.com The carbonyl group of this compound makes it a suitable candidate for various MCRs.

For example, it could potentially participate in Biginelli-type or Hantzsch-type reactions, which are classic MCRs for the synthesis of dihydropyrimidines and dihydropyridines, respectively. In these scenarios, the ketone would react with an aldehyde and a urea (B33335) or a β-ketoester and ammonia (B1221849) equivalent. The resulting heterocyclic products would bear the 3-thienyl and 2,4-difluorophenyl substituents, offering a straightforward route to highly functionalized molecules.

The Gewald reaction, a well-known MCR for the synthesis of 2-aminothiophenes, utilizes a ketone, an activated nitrile, and elemental sulfur. While this compound is already a thiophene, its core could potentially be modified to participate in such reactions to build more complex thiophene-containing structures.

Development of Advanced Organic Materials

The electronic properties of thiophene-based molecules make them attractive for applications in organic electronics. The introduction of the difluorobenzoyl group can significantly influence the electronic and solid-state properties of materials derived from this compound.

Organic Semiconductors for Electronic Devices

Thiophene-containing polymers and small molecules are among the most studied classes of organic semiconductors. researchgate.netsemanticscholar.org The delocalized π-system of the thiophene ring facilitates charge transport. The performance of these materials is highly dependent on their molecular structure, which influences their energy levels (HOMO and LUMO) and their packing in the solid state.

Conductive Polymers and Oligomers

Conductive polymers are organic materials that can conduct electricity. Polythiophenes are a prominent class of conductive polymers. The properties of these polymers can be tuned by modifying the thiophene monomer. Polymerization of derivatives of this compound could lead to new conductive polymers with tailored properties.

The electron-withdrawing nature of the difluorobenzoyl group would likely increase the oxidation potential of the resulting polymer, potentially enhancing its environmental stability. The fluorine atoms could also influence the polymer's solubility and processability, which are crucial factors for device fabrication. The synthesis of such polymers could be achieved through various methods, including oxidative chemical or electrochemical polymerization.

Components in Photovoltaic Systems

Thiophene-based materials are extensively used in organic photovoltaic (OPV) devices, both as electron donor and electron acceptor materials. ntu.edu.sg In dye-sensitized solar cells (DSSCs), thiophene units are often incorporated into the structure of organic dyes to enhance their light-harvesting properties and charge transfer characteristics.

Derivatives of this compound could potentially be used as building blocks for the synthesis of new donor or acceptor materials for OPVs. The difluorobenzoyl group could act as an internal acceptor unit, facilitating intramolecular charge transfer upon photoexcitation. In the context of DSSCs, incorporating this moiety into a dye's structure could help to optimize its energy levels for efficient electron injection into the semiconductor's conduction band and subsequent regeneration.

Potential Role in Sensing Technologies

The unique molecular structure of this compound, which combines a thiophene ring with a difluorobenzoyl group, suggests a potential for its use in the development of specialized sensors. Thiophene-based molecules have been widely explored for their electronic and photophysical properties, making them attractive candidates for sensing applications.

Hypothetical Biosensor and Chemosensor Development

Thiophene derivatives are known to be effective components in both biosensors and chemosensors due to their electron-rich nature and the ability to be functionalized. The difluoro-substituted phenyl ring in this compound could act as a site for specific interactions with analytes through hydrogen bonding or other non-covalent interactions. While no specific studies have been found, it is plausible that this compound could be incorporated into larger molecular systems designed to detect specific biological molecules or chemical substances. The thiophene moiety could serve as the core of a conductive polymer or as a fluorescent reporter group, with the difluorobenzoyl portion providing the recognition element.

Postulated Industrial Applications in Material Protection

The presence of sulfur and fluorine atoms in this compound suggests a potential for its use in material protection, particularly in the area of corrosion inhibition.

Theoretical Corrosion Inhibition Mechanisms and Formulations

Many organic compounds containing heteroatoms like sulfur and oxygen are known to be effective corrosion inhibitors for various metals and alloys. These compounds typically function by adsorbing onto the metal surface, forming a protective layer that isolates the metal from the corrosive environment. The thiophene ring, with its sulfur atom, could strongly adsorb onto metal surfaces. The electron-withdrawing nature of the difluorobenzoyl group could further influence the electronic properties of the molecule and its interaction with the metal.

While specific formulations containing this compound for corrosion protection have not been documented in available literature, it is conceivable that it could be a component in inhibitor packages for acidic or neutral environments. The mechanism would likely involve the formation of a physisorbed or chemisorbed film on the metal surface, blocking the active sites for corrosion.

Envisioned Role as a Precursor for Other Fluorinated Synthetic Intermediates

The most likely and documented area of application for this compound is as a versatile intermediate in organic synthesis, particularly for the preparation of more complex fluorinated molecules. The presence of two reactive fluorine atoms on the benzene (B151609) ring and the carbonyl group provides multiple sites for chemical modification.

Patent Literature and Intellectual Property Landscape

Analysis of Patented Synthetic Routes and Novel Derivatizations

The synthesis of 3-(2,4-Difluorobenzoyl)thiophene is not explicitly detailed in a large volume of dedicated patents. However, the synthetic methodology is well-established within the broader patent literature concerning the acylation of thiophenes and the preparation of fluorinated benzoyl compounds. The most probable and widely applicable synthetic route is the Friedel-Crafts acylation of thiophene (B33073) with 2,4-difluorobenzoyl chloride.

This reaction typically employs a Lewis acid catalyst, such as aluminum chloride (AlCl₃), to facilitate the electrophilic substitution of the thiophene ring. Patents covering the acylation of thiophene, such as US2492629A, describe the general conditions for reacting thiophene with acyl halides in the presence of a catalyst. google.com Similarly, patents for the synthesis of related fluorinated ketones, for instance, the preparation of 2,4-difluoroacetophenone as described in EP0694519B1, outline the use of Friedel-Crafts catalysts for the acylation of fluorinated benzene (B151609) derivatives. google.com By combining the teachings of these patents, one can infer the patented methodology for producing this compound.

The reaction proceeds by activating the 2,4-difluorobenzoyl chloride with the Lewis acid, which is then attacked by the electron-rich thiophene ring. The position of acylation on the thiophene ring (position 2 or 3) can be influenced by the reaction conditions and the nature of any pre-existing substituents on the thiophene ring.

Novel derivatizations of this compound, as suggested by the patent literature, primarily involve modifications of the thiophene ring or the ketone functional group. These derivatizations are crucial for developing new chemical entities with specific biological activities or material properties. Patents such as US8802721B2, which covers thiophene compounds for inflammation and immune-related uses, showcase how the core thiophene structure can be further functionalized to create complex molecules with therapeutic potential. google.com

Table 1: Patented Synthetic Routes for 3-Aroylthiophenes

| Reaction Type | Reactants | Catalyst/Reagents | Key Features from Patent Literature | Relevant Patent Examples |

| Friedel-Crafts Acylation | Thiophene, 2,4-Difluorobenzoyl Chloride | Aluminum Chloride (AlCl₃) | Well-established method for acylating aromatic and heterocyclic compounds. google.com | US2492629A |

| Friedel-Crafts Acylation | 1,3-Difluorobenzene, Acetyl Chloride | Aluminum Chloride (AlCl₃) | Demonstrates the acylation of a difluorinated benzene ring, a key component of the target molecule. google.com | EP0694519B1 |

Commercial and Research Applications in Patent Claims

The commercial and research applications of this compound are primarily as an intermediate in the synthesis of high-value compounds, particularly pharmaceuticals. The presence of the 2,4-difluorophenyl moiety is a common feature in many active pharmaceutical ingredients, especially in the field of antifungal agents.

For instance, the synthesis of the antifungal drug Voriconazole involves an intermediate that is a complex derivative of a 2,4-difluorophenyl ketone. A patent for the synthesis of a Voriconazole intermediate (Patent 3395813) highlights the importance of 2,4-difluorophenyl ketone structures in the development of such therapeutic agents. epo.org This suggests that this compound is a valuable building block for the synthesis of novel antifungal candidates.

Furthermore, patents such as US8802721B2 claim thiophene derivatives for the treatment of inflammatory and immune-related disorders. google.com The general structure of the compounds disclosed in this patent, featuring a substituted thiophene ring, indicates that this compound could serve as a starting material for the synthesis of new immunomodulatory agents.

The patent literature also points towards the use of thiophene derivatives in materials science. Fused thiophene systems, for example, are explored for their electronic properties in patents like EP2129678B1. google.com While not a direct application of this compound, the derivatization of the thiophene ring in our subject compound could lead to novel materials with interesting optical or electronic properties.

Table 2: Potential Applications of this compound Based on Patent Landscape

| Application Area | Description of Potential Use | Rationale from Patent Literature | Relevant Patent Examples |

| Pharmaceuticals | Intermediate in the synthesis of antifungal agents. | The 2,4-difluorophenyl ketone moiety is a key structural feature of antifungal drugs like Voriconazole. epo.org | Patent 3395813 |

| Pharmaceuticals | Starting material for the development of anti-inflammatory and immunosuppressive drugs. | Thiophene derivatives are patented for their use in treating immune-related disorders. google.com | US8802721B2 |

| Materials Science | Precursor for the synthesis of novel organic electronic materials. | Fused thiophene systems, which could potentially be synthesized from derivatized this compound, have patented applications in electronics. google.com | EP2129678B1 |

常见问题

Q. What protocols ensure reproducibility in synthesizing this compound analogs?

- Methodological Answer : Standardize reaction parameters (temperature, solvent purity, catalyst loading) and document deviations. Use high-purity precursors (≥98% HPLC-grade, as in ) . Share raw crystallographic data (CIF files) via platforms like the Cambridge Structural Database for peer validation.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。